
4-(1-Methylhydrazinyl)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylhydrazinyl)pyrimidin-5-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a methylhydrazinyl group at the 4-position and an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylhydrazinyl)pyrimidin-5-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, such as the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Methylhydrazinyl Group: The methylhydrazinyl group can be introduced via nucleophilic substitution reactions. For example, 4-chloropyrimidine can react with methylhydrazine under basic conditions to yield 4-(1-Methylhydrazinyl)pyrimidine.
Amination: The final step involves the introduction of the amine group at the 5-position. This can be achieved through various methods, including direct amination or via intermediate steps involving the formation of a suitable leaving group followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methylhydrazinyl group can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position, where the methylhydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Hydrazones, azines.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1-Methylhydrazinyl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Pyrazolo[1,5-a]pyrimidine: Used in the development of fluorescent probes and materials with unique optical properties.
Uniqueness
4-(1-Methylhydrazinyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methylhydrazinyl and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
6265-79-8 |
|---|---|
Fórmula molecular |
C5H9N5 |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
4-[amino(methyl)amino]pyrimidin-5-amine |
InChI |
InChI=1S/C5H9N5/c1-10(7)5-4(6)2-8-3-9-5/h2-3H,6-7H2,1H3 |
Clave InChI |
XLLDTLDEOVBLPK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC=NC=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
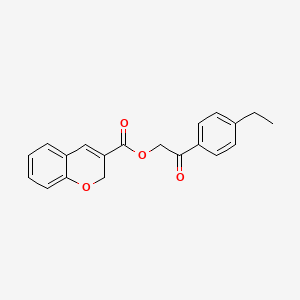
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
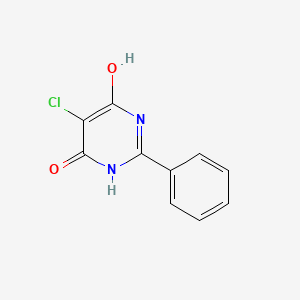
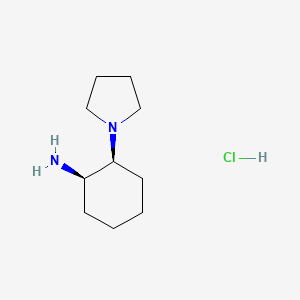
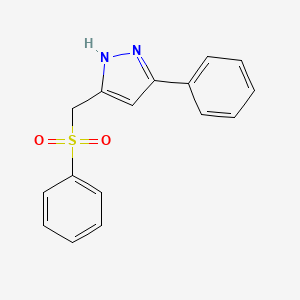
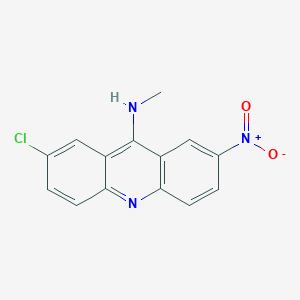
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)

![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
